Zinc (acetate dihydrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

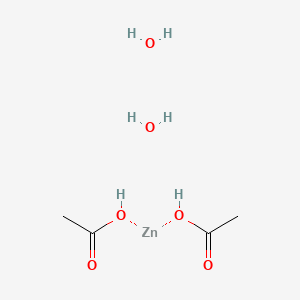

Chemical and Physical Properties Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is a crystalline compound with a molecular weight of 219.51 g/mol and a density of 1.735–1.84 g/cm³ . It decomposes at 237°C, losing its water content at 100°C . The compound is highly soluble in water (43 g/100 mL at 20°C) and ethanol, making it versatile for industrial and laboratory applications .

Aplicaciones Científicas De Investigación

Medical Applications

Zinc acetate dihydrate has been extensively studied for its therapeutic potential, particularly in the treatment of zinc deficiency and related health issues.

Treatment of Zinc Deficiency

Zinc acetate dihydrate is commonly prescribed to individuals suffering from hypozincemia, which can result from malnutrition, chronic diseases, or certain medical treatments. Case studies indicate that it effectively raises serum zinc levels in patients post-transplantation and in those with chronic illnesses .

- Case Study: A 65-year-old woman developed gastric mucosal alterations after taking zinc acetate dihydrate tablets for hypozincemia following umbilical cord blood transplantation. Endoscopic examinations revealed mucosal redness and ulcers, suggesting a need for careful monitoring of gastrointestinal side effects when administering this compound .

Common Cold Treatment

Research has demonstrated that zinc acetate lozenges can significantly reduce the duration of common cold symptoms. A meta-analysis showed that lozenges containing zinc acetate shortened the duration of colds by approximately 40% compared to placebo groups .

- Clinical Findings:

- Nasal discharge reduced by 34%

- Nasal congestion decreased by 37%

- Sore throat symptoms improved by 18%

These effects are attributed to the local availability of zinc ions in the pharyngeal region .

Material Science Applications

Zinc acetate dihydrate serves as a precursor for synthesizing zinc oxide nanoparticles and thin films, which have numerous applications in electronics and sensors.

Synthesis of Zinc Oxide Nanoparticles

Zinc oxide nanoparticles synthesized from zinc acetate dihydrate exhibit significant antibacterial properties and are used in various biomedical applications. The synthesis process often involves sol-gel techniques or thermal decomposition methods .

- Data Table: Synthesis Methods and Properties

| Synthesis Method | Properties Observed |

|---|---|

| Sol-gel technique | Uniform particle distribution |

| Thermal decomposition | High crystallinity |

| Chemical vapor deposition | Enhanced electronic properties |

Thin Film Transistors

Zinc acetate dihydrate is also utilized in the fabrication of thin film transistors (TFTs). Studies indicate that TFTs made from zinc oxide derived from this compound show improved electron mobility and stability compared to those made from other precursors .

- Performance Metrics:

- Electron mobility: Up to 24cm2/V⋅s

- Crystalline domain size: Greater than 30nm

Food Technology Applications

In food technology, zinc acetate dihydrate is recognized for its role as a flavor enhancer and preservative.

Flavor Enhancement

The European Food Safety Authority has evaluated zinc acetate as a flavor enhancer in chewing gum products, noting its safety at concentrations up to 1mg per product . This application highlights its potential utility in improving sensory attributes in food products.

Q & A

Basic Research Questions

Q. How can high-purity zinc acetate dihydrate be synthesized in the laboratory?

Zinc acetate dihydrate is synthesized by reacting zinc metal or zinc oxide with acetic acid under controlled conditions. For example:

- Reacting zinc metal: 2CH3COOH+Zn→Zn(CH3COO)2+H2.

- Reacting zinc oxide: 2CH3COOH+ZnO→Zn(CH3COO)2+H2O. After dissolution, the solution is concentrated and cooled to crystallize the dihydrate form. Impurities can be removed via recrystallization with organic solvents (e.g., ethanol) or drying under vacuum using a Dean-Stark apparatus for anhydrous forms .

Q. What standardized methods exist for preparing zinc acetate solutions in analytical chemistry?

Zinc acetate solutions (e.g., 0.02–0.05 mol/L) are prepared by dissolving the dihydrate in water with dilute acetic acid to prevent hydrolysis. Standardization involves titration with EDTA:

- Add ammonia-ammonium chloride buffer (pH 10.7) and Eriochrome Black T indicator.

- Titrate until the endpoint (color change from blue to blue-purple). Molarity is calculated based on EDTA volume and stoichiometry .

Q. What are the solubility properties of zinc acetate dihydrate in common solvents?

Zinc acetate dihydrate is highly water-soluble (43 g/100 mL at 20°C). It is also soluble in ethanol (0.495 g/cm³ at 25°C) and acetic acid (0.294 g/cm³ at 25°C). Solubility in organic solvents like toluene is limited, making ethanol a preferred medium for recrystallization .

Advanced Research Questions

Q. How can zinc acetate dihydrate be used to synthesize ZnO nanoparticles with controlled morphology?

Zinc acetate dihydrate is a common precursor for ZnO nanoparticles. Methods include:

- Sol-gel synthesis : Dissolve zinc acetate in methanol, add n-propyl amine as a stabilizing agent, and hydrolyze under reflux .

- Hydrothermal growth : Use KOH as a precipitating agent to form ZnO nanorods on substrates (e.g., fabrics) .

- Optimization : Box-Behnken experimental design can optimize variables like precursor concentration (0.15–0.3 M), pH, and reaction time to control nanoparticle size and yield .

Q. What thermal decomposition pathways are observed for zinc acetate dihydrate?

Thermal analysis (TG/DTG) reveals two stages:

- Dehydration : Loss of two water molecules at ~100°C.

- Decomposition : Anhydrous zinc acetate decomposes at 237°C, forming ZnO, CO₂, and acetone. Kinetic studies using non-isothermal methods (e.g., Kissinger analysis) can determine activation energies .

Q. How does zinc acetate dihydrate function as a catalyst in esterification or polymerization reactions?

In esterification (e.g., dimethyl carbonate synthesis), anhydrous zinc acetate (prepared by dehydrating the dihydrate at 110°C) acts as a Lewis acid catalyst. It facilitates nucleophilic attack by activating carbonyl groups. Catalyst loading (1–5 wt%) and reaction temperature (60–120°C) significantly impact conversion rates .

Q. What advanced characterization techniques are critical for studying zinc acetate dihydrate in materials science?

- Spectroscopy : FTIR identifies acetate ligand vibrations (e.g., ν(COO⁻) at ~1540 cm⁻¹) .

- Thermal Analysis : TGA/DSC quantifies dehydration and decomposition energetics .

- X-ray Diffraction : Confirms crystallinity and phase purity (monoclinic structure for dihydrate) .

Q. How can zinc acetate dihydrate be integrated into biocompatible materials or drug delivery systems?

Zinc acetate-derived ZnO nanoparticles exhibit antimicrobial properties. For drug delivery:

- Synthesize ZnO-PEG composites using zinc acetate and polyethylene glycol.

- Evaluate cytotoxicity via MTT assays and loading efficiency for drugs like doxorubicin .

Methodological Notes

Comparación Con Compuestos Similares

Zinc Hydroxy Acetate (Zn₅(OH)₈(CH₃COO)₂)

Formation and Stability

- Forms via reactions between zinc acetate dihydrate and ZnO in acidic conditions .

- Structural Instability : Dissolves in acidic environments (e.g., food simulants) after repeated exposure, unlike zinc acetate dihydrate, which persists .

Zinc Oxide (ZnO)

Cadmium-Doped Zinc Oxide (Cd-ZnO)

Functional Differences

- Cd-ZnO nanoparticles are synthesized using zinc acetate dihydrate and cadmium acetate, altering electrical properties for sensor applications .

- Zinc acetate dihydrate itself lacks dopant versatility but serves as a foundational material for such composites.

| Property | Zinc Acetate Dihydrate | Cd-ZnO Nanoparticles |

|---|---|---|

| Conductivity | Non-conductive | Tunable for sensor use |

| Synthesis Complexity | Simple dissolution | Requires co-precipitation |

Zinc Gluconate

Medical Efficacy

- Both zinc acetate and gluconate are used to treat colds, with comparable efficacy (33–35% reduction in duration) .

- Safety : Zinc acetate dihydrate is associated with gastric irritation, while gluconate is better tolerated in high doses .

| Property | Zinc Acetate Dihydrate | Zinc Gluconate |

|---|---|---|

| Cold Treatment Efficacy | 33–35% reduction | Similar efficacy |

| Gastric Side Effects | Reported | Rare |

Data Tables

Table 1: Physicochemical Properties

Métodos De Preparación

Synthesis via Zinc Oxide, Hydroxide, or Hydroxycarbonate and Acetic Acid

The most widely documented method involves neutralizing zinc oxide (ZnO), zinc hydroxide (Zn(OH)₂), or zinc hydroxycarbonate (Zn₂(CO₃)(OH)₂) with acetic acid (CH₃COOH). This approach balances cost-effectiveness with high yield and is scalable for industrial production .

Reaction Mechanism and Stoichiometry

The general reaction proceeds as follows:

Stoichiometric ratios are critical to avoid residual reactants. For example, 100 g of zinc acetate dihydrate requires 37.08 g of ZnO or 51.21 g of Zn₂(CO₃)(OH)₂ combined with 78.16 g of 70% acetic acid .

Industrial-Scale Purification

A patented method refines the product by:

-

Dissolving ZnO in 20% acetic acid at 75–80°C.

-

Adding hydrogen peroxide (H₂O₂) to oxidize sulfides.

-

Precipitating sulfate impurities via dropwise addition of barium acetate (Ba(CH₃COO)₂).

-

Introducing ZnCO₃ to adsorb residual contaminants, followed by coagulation (40–50 min heating) and filtration .

-

Crystallizing the filtrate upon cooling and evaporating the mother liquor to recover additional product .

This method achieves high purity by systematically removing sulfate (SO₄²⁻) and particulate impurities, yielding pharmaceutical-grade material .

Direct Reaction of Metallic Zinc with Acetic Acid

Elemental zinc reacts exothermically with acetic acid, producing zinc acetate dihydrate and hydrogen gas:

Zn+2CH3COOH→Zn(CH3COO)2+H2↑ .

Procedure and Optimization

-

Reactant proportions : 29.79 g of Zn powder reacts with 78.16 g of 70% acetic acid to yield 100 g of product .

-

Temperature control : The reaction is conducted under reflux to accelerate kinetics while minimizing acetic acid volatility .

-

Safety considerations : Hydrogen gas necessitates ventilation or inert atmosphere to prevent combustion .

This method is less common industrially due to handling challenges but remains viable for small-scale synthesis.

Electrochemical Synthesis Using Zinc Anodes

Electrolysis of acetic acid with a zinc anode offers a solvent-free route:

Zn+2CH3COOHelectrolysisZn(CH3COO)2+H2↑ .

Operational Parameters

-

Current density : 10–50 mA/cm² optimizes deposition rates.

-

Electrolyte composition : Aqueous acetic acid (20–30% v/v) ensures conductivity without passivating the anode .

-

Yield : Approximately 85–90% purity, requiring recrystallization for higher-grade applications .

Recrystallization and Purification Techniques

Post-synthetic purification is essential for removing trace metals (e.g., Pb, Cd) and organic residues.

Solvent-Based Recrystallization

-

Solvent selection : Water or methanol/water mixtures (3:1 v/v) are ideal due to zinc acetate’s solubility (43 g/100 mL at 20°C) .

-

Process : Dissolve crude product in hot solvent, filter while hot, and cool to 4°C for crystallization .

Chelation-Assisted Purification

Ethylenediaminetetraacetic acid (EDTA) treatment sequesters divalent cations, reducing impurity levels to <10 ppm .

Analytical Characterization of Zinc Acetate Dihydrate

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molar mass | 219.51 g/mol | |

| Density | 1.735 g/cm³ | |

| Melting point | 237°C (decomposes to ZnO) | |

| Crystal system | Monoclinic | |

| Solubility in water | 43 g/100 mL (20°C) |

Spectroscopic Validation

-

FT-IR : Peaks at 1550 cm⁻¹ (asymmetric COO⁻ stretch) and 1415 cm⁻¹ (symmetric COO⁻ stretch) confirm acetate coordination .

-

XRD : Diffraction patterns match JCPDS 24-1460, verifying phase purity .

Industrial and Pharmaceutical Applications

Catalytic Uses

Zinc acetate dihydrate catalyzes cyclocondensation reactions, such as synthesizing 2,3-dihydroquinazolin-4(1H)-ones, with yields exceeding 90% under mild conditions .

Pharmaceutical Formulations

High-purity zinc acetate dihydrate (≥99.99%) is utilized in Wilson’s disease treatments, requiring stringent limits on heavy metals (<20 ppm) and sulfates (<100 ppm) .

Propiedades

Fórmula molecular |

C4H12O6Zn |

|---|---|

Peso molecular |

221.5 g/mol |

Nombre IUPAC |

acetic acid;zinc;dihydrate |

InChI |

InChI=1S/2C2H4O2.2H2O.Zn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2; |

Clave InChI |

XOPBGQMRHYOLQZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.O.O.[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.